molecular formula C9H4ClNO4S B413531 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid CAS No. 34576-91-5

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

Cat. No.: B413531
CAS No.: 34576-91-5
M. Wt: 257.65g/mol
InChI Key: SHGRTMQVJAOKLV-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClNO4S and a molecular weight of 257.65 . It is used in various areas of research .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, thiophene derivatives, in general, have been synthesized using various methods . These methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.65 . More specific properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Catalytic Reduction and Applications

Selective Catalytic Reduction (SCR) of aromatic nitro compounds, including those structurally related to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, into amines, isocyanates, carbamates, and ureas using CO has seen significant attention. This process is crucial for the synthesis of key intermediates in pharmaceuticals, agrochemicals, and polymers. Recent literature highlights the metal-catalyzed reductive carbonylation of nitro aromatics as a subject of intense investigation, showcasing its importance in both academic and industrial chemistry (Tafesh & Weiguny, 1996).

Environmental and Analytical Chemistry

Degradation and Stability Studies : Research into the stability and degradation pathways of nitroaromatic compounds, including nitisinone (related in functional groups and reactivity to the compound of interest), has been conducted to understand their environmental impact and stability. These studies, employing techniques like LC-MS/MS, aim to identify degradation products and assess the stability under various conditions, contributing to a better understanding of the environmental behavior of such compounds (Barchańska et al., 2019).

Supramolecular Chemistry and Materials Science

Solvent Developments for Extraction : The study and development of solvents for the liquid-liquid extraction of carboxylic acids, as part of efforts to recover these from aqueous streams, is relevant to the broader applications of nitroaromatic compounds. Research focuses on new solvents such as ionic liquids and improvements in traditional solvents, aiming at efficient recovery processes for bio-based plastics and chemicals (Sprakel & Schuur, 2019).

Biomedical Applications

Antioxidant and Pharmacological Effects : Certain aromatic carboxylic acids, including derivatives and compounds related to this compound, have been explored for their antioxidant, antibacterial, and pharmacological activities. These studies highlight the potential therapeutic roles of such compounds in managing various health conditions (Naveed et al., 2018).

Properties

IUPAC Name

3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGRTMQVJAOKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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